

The Emergence of IO-108: A Novel Myeloid Checkpoint Inhibitor Targeting LILRB2

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Compound of Interest

Compound Name: F1874-108

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An In-Depth Technical Guide on the Discovery, Mechanism of Action, and Clinical Development of IO-108

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of IO-108, a first-in-class, fully human IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. Initially, the compound of interest was designated **F1874-108**; however, extensive investigation revealed no publicly available information under this name, suggesting a possible internal designation or misnomer. Further research identified IO-108 as a compound with a similar numerical identifier and a public profile matching the user's interest in a novel therapeutic agent. This guide will focus on IO-108, detailing its mechanism of action as a myeloid checkpoint inhibitor, summarizing key preclinical and clinical data, and outlining the experimental protocols that have defined its therapeutic potential.

Introduction: The Rationale for Targeting LILRB2 in Cancer Immunotherapy

The success of T-cell checkpoint inhibitors has revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to

immunosuppressive mechanisms within the tumor microenvironment (TME) that are independent of the PD-1/PD-L1 axis. Myeloid cells, such as tumor-associated macrophages (TAMs) and dendritic cells (DCs), are key components of the TME and can adopt an immunosuppressive phenotype, thereby hindering anti-tumor immunity.

LILRB2 (Leukocyte Immunoglobulin-Like Receptor B2), also known as ILT4, CD85d, or LIR2, is an inhibitory receptor primarily expressed on myeloid cells.[1][2] Its engagement by various ligands, including classical and non-classical MHC class I molecules (e.g., HLA-G), Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, triggers downstream signaling cascades that promote a tolerogenic myeloid phenotype.[3][4][5] This leads to suppressed T-cell activation and proliferation, allowing for tumor immune evasion.[4] High LILRB2 expression has been associated with macrophage infiltration in various solid tumors, making it a compelling target for cancer immunotherapy.[2]

Discovery and Development of IO-108

IO-108 was developed by Immune-Onc Therapeutics as a fully human IgG4 monoclonal antibody designed to specifically target and block the function of LILRB2.[3][4] The development of IO-108 was driven by the need to overcome the immunosuppressive myeloid cell barrier in the TME and thereby enhance both innate and adaptive anti-cancer immunity.[6] Preclinical development focused on creating a high-affinity and specific antibody that could effectively block the interaction of LILRB2 with its diverse ligands.[6]

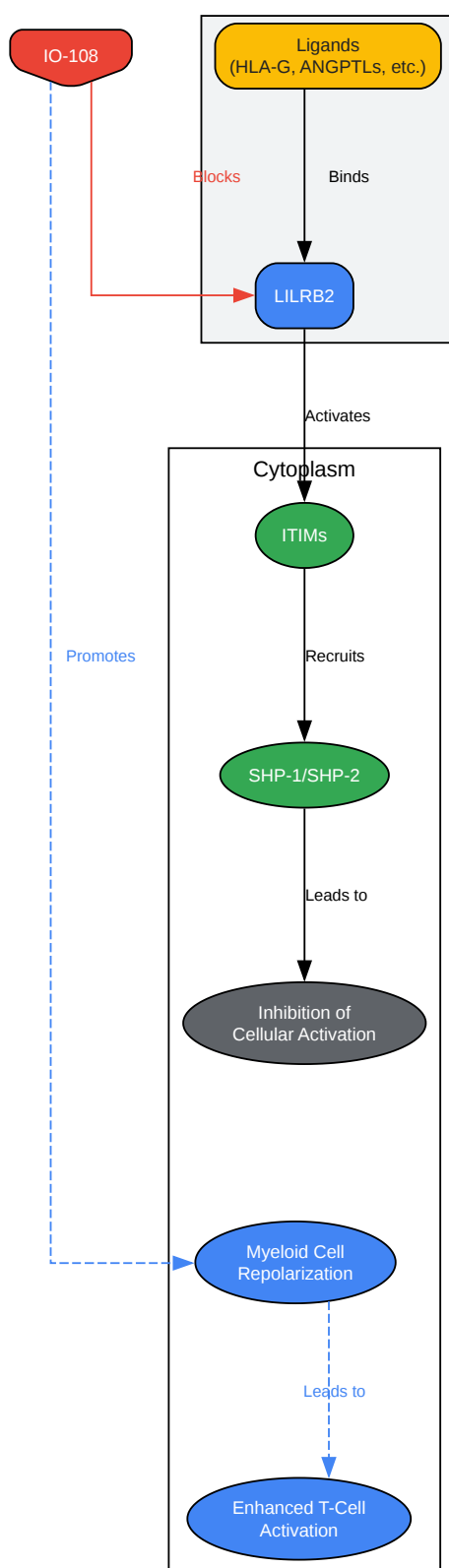
Mechanism of Action of IO-108

IO-108 functions as a myeloid checkpoint inhibitor by binding to LILRB2 and preventing its interaction with its ligands.[3][4][5] This blockade abrogates the downstream inhibitory signaling mediated by LILRB2.[1] By inhibiting LILRB2, IO-108 is designed to reprogram immunosuppressive myeloid cells within the TME to a more pro-inflammatory and immunostimulatory state. This "repolarization" of myeloid cells is expected to enhance their ability to present antigens and activate T-cells, leading to a more robust anti-tumor immune response.[2]

LILRB2 Signaling Pathway

The binding of ligands to LILRB2 on the surface of myeloid cells leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain. This, in turn,

recruits phosphatases such as SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, leading to the inhibition of cellular activation. IO-108 blocks this initial ligand-receptor interaction, thereby preventing the initiation of this inhibitory cascade.



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Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.

Preclinical Studies

A series of preclinical in vitro and in vivo studies were conducted to evaluate the activity and safety of IO-108.

In Vitro Studies

- **Binding Affinity and Specificity:** IO-108 demonstrated high affinity and specificity for LILRB2, effectively blocking the binding of its various ligands.[6]
- **Myeloid Cell Repolarization:** In assays using primary human myeloid cells, IO-108 treatment led to a shift from an anti-inflammatory to a pro-inflammatory phenotype.[2] This was evidenced by increased production of pro-inflammatory cytokines and enhanced expression of antigen-presenting machinery.[2]
- **Enhanced T-Cell Activation:** Co-culture experiments with myeloid cells and T-cells showed that IO-108 treatment of myeloid cells resulted in increased T-cell proliferation and activation. [6]

In Vivo Studies

- **Animal Models:** The in vivo efficacy of IO-108 was evaluated in various mouse models of cancer.[7]
- **Anti-Tumor Activity:** IO-108 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 antibodies.[2] This was associated with increased infiltration of activated immune cells into the tumor microenvironment.[2]
- **Safety Profile:** Preclinical toxicology studies established a favorable safety profile for IO-108, supporting its advancement into clinical trials.[2]

Clinical Development: The NCT05054348 Phase 1 Trial

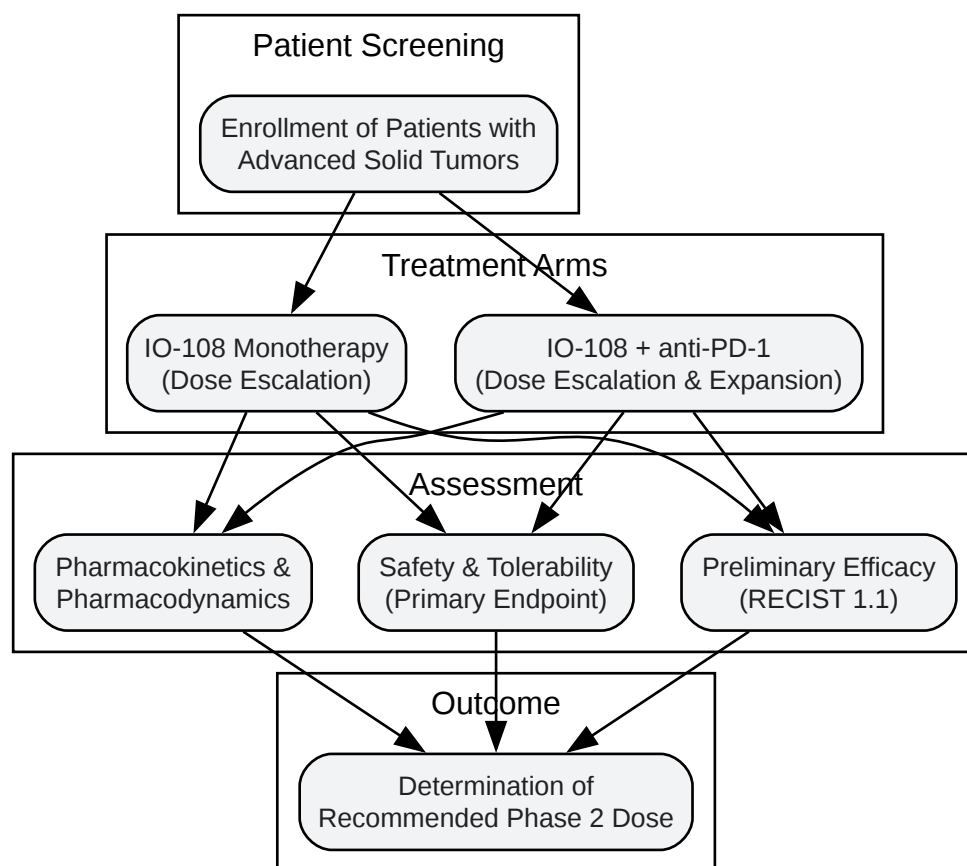
Based on the promising preclinical data, a first-in-human, Phase 1 clinical trial (NCT05054348) was initiated to evaluate the safety, tolerability, and preliminary efficacy of IO-108 in patients with advanced solid tumors.[8][9]

Study Design and Methods

This open-label, dose-escalation and dose-expansion study enrolled patients with advanced, metastatic solid tumors who had failed standard therapies.[10][11] The trial consisted of two main parts:

- Part 1 (Dose Escalation): Patients received escalating doses of IO-108 as a monotherapy or in combination with the anti-PD-1 antibody pembrolizumab to determine the recommended Phase 2 dose (RP2D).[10]
- Part 2 (Dose Expansion): Patients were enrolled in specific tumor cohorts to further evaluate the safety and efficacy of IO-108 as a monotherapy and in combination with pembrolizumab or cemiplimab.[3][8]

Experimental Workflow



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Caption: Workflow of the NCT05054348 Phase 1 clinical trial.

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT05054348 Phase 1 trial.

Table 1: Safety and Tolerability of IO-108[\[11\]](#)

Parameter	IO-108 Monotherapy (n=12)	IO-108 + Pembrolizumab (n=13)
Treatment-Related Adverse Events (TRAEs)	50.0% (6/12)	46.2% (6/13)
Grade ≥3 TRAEs	0%	0%
Dose-Limiting Toxicities (DLTs)	0	0
Maximum Tolerated Dose (MTD)	Not Reached	Not Reached

Table 2: Preliminary Efficacy of IO-108 (RECIST 1.1)[\[11\]](#)[\[12\]](#)

Response	IO-108 Monotherapy (n=11)	IO-108 + Pembrolizumab (n=13)
Overall Response Rate (ORR)	9% (1/11)	23% (3/13)
Complete Response (CR)	9% (1/11)	0%
Partial Response (PR)	0%	23% (3/13)
Stable Disease (SD)	36% (4/11)	38% (5/13)
Progressive Disease (PD)	55% (6/11)	38% (5/13)

Conclusion and Future Directions

IO-108 has emerged as a promising novel myeloid checkpoint inhibitor with a well-defined mechanism of action and a favorable safety profile. The initial clinical data from the Phase 1

trial demonstrate its potential to induce durable responses, both as a monotherapy and in combination with anti-PD-1 therapy, in patients with advanced solid tumors. The observed clinical activity, particularly in tumor types not typically responsive to immunotherapy, underscores the potential of targeting the LILRB2 pathway to overcome resistance to T-cell checkpoint inhibitors.

Further clinical development of IO-108 is ongoing, with dose-expansion cohorts and plans for studies in specific cancer indications.^{[3][12]} Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from IO-108 therapy and exploring its potential in a broader range of malignancies. The development of IO-108 represents a significant step forward in the field of cancer immunotherapy, with the potential to offer a new therapeutic option for patients with difficult-to-treat cancers.

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